molecular formula C23H22ClFOS B12762896 Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- CAS No. 83492-91-5

Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-

Katalognummer: B12762896
CAS-Nummer: 83492-91-5
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: JFWOUAMVZCDKSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including a chlorophenyl group, a methylpropylthio group, a fluoro group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium hydroxide, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Wirkmechanismus

The mechanism of action of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-chloro-4-(chloromethyl)-
  • 4-Chlorobenzyl chloride
  • 1,4-Dimethylbenzene

Uniqueness

Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

83492-91-5

Molekularformel

C23H22ClFOS

Molekulargewicht

400.9 g/mol

IUPAC-Name

4-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C23H22ClFOS/c1-23(2,18-9-11-19(24)12-10-18)16-27-15-17-8-13-21(25)22(14-17)26-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3

InChI-Schlüssel

JFWOUAMVZCDKSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CSCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.